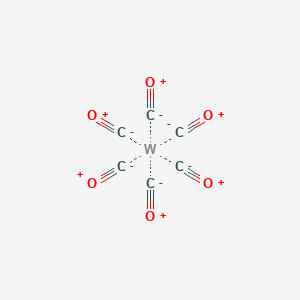

六羰基钨

货号 B083919

CAS 编号:

14040-11-0

分子量: 351.9 g/mol

InChI 键: FQNHWXHRAUXLFU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Hexacarbonyltungsten, also known as Tungsten carbonyl, is an organometallic compound with the chemical formula W(CO)₆ . It is used as a precursor to a Fischer carbene complex, which is used in Hiyama cross-coupling reactions .

Synthesis Analysis

Hexacarbonyltungsten is generally prepared by “reductive carbonylation”, which involves the reduction of a metal halide under an atmosphere of carbon monoxide . The most cost-effective routes for the synthesis of group 6 hexacarbonyls are based on the reduction of the metal chlorides with magnesium, zinc, or aluminum powders under CO pressures .Molecular Structure Analysis

Hexacarbonyltungsten adopts an octahedral geometry consisting of six rod-like CO ligands radiating from the central W atom . The chemical formula is W(CO)₆ and the Hill Formula is C₆O₆W .Chemical Reactions Analysis

All reactions of Hexacarbonyltungsten commence with displacement of some CO ligands in W(CO)₆ . It behaves similarly to Mo(CO)₆ but tends to form compounds that are kinetically more robust . It has been used to desulfurize organosulfur compounds and as a precursor to catalysts for alkene metathesis .Physical And Chemical Properties Analysis

Hexacarbonyltungsten is a colorless solid with a molar mass of 351.90 g/mol . It has a density of 2.65 g/cm³ at 20 °C . It decomposes at 150 °C and has a vapor pressure of 1.2 mmHg at 67 °C .科学研究应用

-

Nanotechnology

- Hexacarbonyltungsten is widely used in electron beam-induced deposition technique . It is easily vaporized and decomposed by the electron beam, providing a convenient source of tungsten atoms .

- It is also used in the synthesis of carbon nanotubes , which are one of the most unique materials in the field of nanotechnology .

-

Catalysis

- Hexacarbonyltungsten has been used to desulfurize organosulfur compounds and as a precursor to catalysts for alkene metathesis .

- Tungsten-based catalysts have been used in green catalytic oxidation processes . They exhibit unique acidity that improves the activity and selectivity, chemical and thermal stability, and environmental protection .

-

Medicine

- Although direct applications of Hexacarbonyltungsten in medicine are not well-documented, its role in the broader field of electrochemistry has implications for health applications . Electrochemical sensors, which can be developed using materials like Hexacarbonyltungsten, are useful for quick tests necessary for medical diagnostics, ensuring drug quality, and understanding dynamics of molecular changes during diseases .

- Carbon nanotubes, which can be synthesized using Hexacarbonyltungsten, have been used in biomedical applications such as drug delivery, tissue engineering, biosensors, bioimaging, and cancer treatment .

-

Energy Storage

-

Environmental Science

-

Electronics

安全和危害

属性

IUPAC Name |

carbon monoxide;tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CO.W/c6*1-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNHWXHRAUXLFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6O6W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20895051 | |

| Record name | Hexacarbonyltungsten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexacarbonyltungsten | |

CAS RN |

14040-11-0 | |

| Record name | Tungsten hexacarbonyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14040-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexacarbonyltungsten | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014040110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten hexacarbonyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tungsten carbonyl (W(CO)6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexacarbonyltungsten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexacarbonyltungsten | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

394

Citations

The photochemical conversion of W(CO) 6 (1) into a trans-W(CO) 4 (η 2 -olefin) 2 complex has been investigated using (E)-cyclooctene (eco) as a model olefin possessing extraordinary …

Number of citations: 38

pubs.acs.org

Ir and uv data are presented for the C4v pentacarbonyl fragments produced by photolysis of chromium, molybdenum, and tungsten hexacarbonyls in inert-gas matrices at 20 K. …

Number of citations: 87

pubs.rsc.org

The mechanism of the recently discovered growth of tungsten needles by vapourphase deposition of tungsten in high electric fields is discussed. The process consists of microneedle …

Number of citations: 18

link.springer.com

… Reversible photochromic reaction of hexacarbonyltungsten(0) caused … 1 with hexacarbonyltungsten(0). The hexacarbonyl … the behavior of irradiated hexacarbonyltungsten(0), …

Number of citations: 5

www.journal.csj.jp

… We have found that the WClg-LiAlH* system and also hexacarbonyltungsten(O) (W(CO)e) show similar reactivities to that of the WClg-BuLi system for coupling. …

Number of citations: 93

pubs.acs.org

… Benzhydrol methyl ether (20%), 1,2-dimethoxy-1,1,2,2tetraphenylethane (19%), and hexacarbonyltungsten (37%) were isolated from the reaction mixture. Fischer has reported similar …

Number of citations: 266

pubs.acs.org

… Identification of reaction products through infrared spectroscopy and elemental analysis reveals that reactions of hexacarbonyltungsten(0) with [PPN]‘[X]- in chlorobenzene solvent …

Number of citations: 19

www.sciencedirect.com

The adducts of methylenetriphenylphosphine with hexacarbonyltungsten have been studied by 1 H and 13 C nmr spectroscopy. The methyl, (CO) 5 WC(OMe)CHPPh 3 , and …

Number of citations: 8

link.springer.com

Measurements have been carried out to determine the rate of hydrogen production by the water gas shift reaction (CO+ H20—*· C02+ H2) operating at temperatures of 200 C and lower …

Number of citations: 68

pubs.acs.org

… Here, we report the photolysis of hexacarbonyltungsten(0) in the presence of acryloylferrocene (acfc). Photo-substitution yields only pentacarbonyl(η 2 -acryloylferrocene)tungsten(0), W(…

Number of citations: 3

www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)

![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)